(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to produce the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride can be compared with other pyridine derivatives, such as:
Sulfapyridine: Known for its antibacterial properties.
Thienopyridine derivatives: Studied for their antimicrobial activities.
Pyrrolopyrazine derivatives: Known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
2193052-17-2 |
---|---|
Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
(1S)-N-methyl-1-pyridin-4-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-3-5-10-6-4-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m0../s1 |
InChI Key |
MOUVDOSWBGJREX-KLXURFKVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)NC.Cl.Cl |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.